2-(Phenylamino)-5-pyrimidinol is a heterocyclic compound characterized by its unique pyrimidine ring structure substituted with a phenylamino group. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. The molecular formula of 2-(Phenylamino)-5-pyrimidinol is , and it is classified under pyrimidine derivatives, which are known for their diverse pharmacological properties.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It falls under the classification of pyrimidine derivatives, which are known for their roles in biological systems and as building blocks in drug design. Pyrimidines are key components in nucleic acids and are involved in numerous biochemical processes.
The synthesis of 2-(Phenylamino)-5-pyrimidinol typically involves several approaches:
The molecular structure of 2-(Phenylamino)-5-pyrimidinol features a pyrimidine ring with a phenylamino substituent at the 2-position and a hydroxyl group at the 5-position. The arrangement of atoms contributes to its chemical reactivity and biological activity.
2-(Phenylamino)-5-pyrimidinol can undergo various chemical transformations:
The mechanism of action of 2-(Phenylamino)-5-pyrimidinol involves its interaction with specific biological targets, such as enzymes or receptors. It may act as an inhibitor or modulator, influencing various signaling pathways within cells. Research indicates that it can affect processes such as apoptosis and cell proliferation, making it a candidate for further investigation in cancer therapeutics.
2-(Phenylamino)-5-pyrimidinol has several scientific applications:
The 2-(phenylamino)-5-pyrimidinol scaffold demonstrates potent modulation of eukaryotic translation initiation, primarily through inhibition of key kinases regulating the eIF4F complex. This complex, particularly the cap-binding protein eIF4E, is a convergence point for oncogenic signals and is hyperactivated in numerous cancers [2]. Derivatives such as 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one exhibit dual mechanisms:
Table 2: Key Derivatives Targeting Translation Regulation
Derivative | Target (IC₅₀) | Cellular Effect |
---|---|---|
5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one | Mnk2 (12 nM) | ↓ eIF4E phosphorylation; ↓ Mcl-1 expression |
CGP57380 analogs | Mnk1/2 (50-85 nM) | Blocked eIF4E-driven transformation |
4,6-dimethyl-2-(phenylamino)pyrimidin-5-ol | eIF4E-eIF4G interaction | Suppressed cap-dependent translation initiation |
Mechanistic Insight: Beyond kinase inhibition, the scaffold disrupts eIF4E-eIF4G protein-protein interactions essential for eIF4F assembly. Molecular modeling confirms the pyrimidinol core occupies the eIF4G-binding site on eIF4E, sterically hindering complex formation [5]. This multi-target engagement underscores its potential to abrogate oncogenic translation at critical nodes.
The scaffold’s impact extends to transcriptional reprogramming in cancer via modulation of oncogenic signaling pathways and master transcription factors (TFs). Pan-cancer analyses reveal that dysregulated pathways (e.g., MYC, TGF-β, cell cycle) stratify tumors into molecular subtypes with distinct clinical outcomes [3] [6]:
Table 3: Association of Pathway Subtypes with Clinical Outcomes
Molecular Subtype | Pathway Dysregulation | 5-Year Survival |
---|---|---|
TGF-β+ | TGF-β upregulation | 85% |
Cell cycle, MYC, and NF2− | MYC/cell cycle downregulation | 42% |
Cell cycle and TP53+ | TP53/cell cycle upregulation | 58% |
TGF-β and TP53− | TGF-β/TP53 downregulation | 67% |
Transcriptional Addiction: Cancer cells reliant on "transcriptional addiction" driven by SEs are vulnerable to this scaffold. It preferentially disassembles SE complexes in MYC-amplified leukemias, inducing apoptosis while sparing normal cells with typical enhancers [6].
Structurally optimized derivatives of 2-(phenylamino)-5-pyrimidinol demonstrate broad-spectrum antifungal activity by inhibiting fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis [4] [7] [8]:
Table 4: Antifungal Derivatives and Their Spectrum
Derivative | CYP51 Kd (nM) | C. albicans MIC (μg/mL) | C. neoformans MIC (μg/mL) |
---|---|---|---|
C6 | 15 | 4 | >64 |
VT-1598 (structural analog) | 2 | 0.25 | 0.5 |
Fluconazole | 120 | 0.5 (susceptible strains) | 4 |
Overcoming Resistance: Unlike azoles, C6 derivatives maintain activity against Candida glabrata with upregulated efflux pumps (MIC = 32 μg/mL vs >64 μg/mL for fluconazole), attributed to their rigidity reducing substrate recognition by transporters [4].
Comprehensive Compound List
CAS No.: 6505-30-2
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8